molecular formula C18H32CaN4O9 B042139 Calcobutrol CAS No. 151878-23-8

Calcobutrol

Cat. No.: B042139
CAS No.: 151878-23-8
M. Wt: 488.5 g/mol
InChI Key: GCLKDXFGQNCFQW-UHFFFAOYSA-L
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Description

Scientific Research Applications

Calcobutrol is extensively used in the field of medical imaging, particularly in MRI. It serves as a contrast agent to enhance the visibility of internal structures in MRI scans. This compound is crucial in detecting and visualizing areas with disrupted blood-brain barrier and/or abnormal vascularity of the central nervous system. It is also used in the assessment of malignant breast disease and in contrast-enhanced magnetic resonance angiography (CE-MRA) for the diagnosis of stroke, detection of tumor perfusion, and presence of focal cerebral ischemia .

Safety and Hazards

In case of exposure, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth to mouth resuscitation if the victim ingested or inhaled the chemical .

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcobutrol is synthesized starting from the pure gadolinium complex, Gadobutrol. The process involves the removal of gadolinium from the Gadobutrol complex by decomplementation with a solution of oxalic acid dihydrated in water to obtain the ligand (butrol) with high purity. This ligand is then complexed with an aqueous solution of calcium oxalate. Finally, the this compound obtained is crystallized from ethanol .

Industrial Production Methods: The industrial production of this compound involves a highly reproducible and feasible process, characterized by a total yield of 91.2%. The product is stable to storage and can be used for the formulation of Gadovist solutions .

Chemical Reactions Analysis

Types of Reactions: Calcobutrol undergoes complexation reactions, particularly with calcium ions. The thermodynamic stability constant and the acid dissociation constant have been determined by pH-potentiometric equilibrium titrations of the ligand (butrol) in the presence of calcium ions .

Common Reagents and Conditions:

    Reagents: Oxalic acid dihydrated, calcium oxalate, ethanol.

    Conditions: Aqueous solutions, crystallization from ethanol, heating.

Major Products: The major product formed from these reactions is this compound, a calcium complex of 10-(2,3-Dihydroxy-1-(hydroxymethyl)propyl)-1,4,7,10-tetraazacyclodecane-1,4,7-triacetic acid .

Comparison with Similar Compounds

  • Gadobutrol
  • Gadoteridol
  • Gadoterate meglumine

Comparison: Calcobutrol is unique due to its high purity and stability, which makes it an excellent additive in the formulation of Gadovist. Unlike other gadolinium-based contrast agents, this compound has a lower risk of nephrogenic systemic fibrosis (NSF) due to its macrocyclic structure that limits the dechelation of gadolinium .

Properties

IUPAC Name

calcium;2-[4-(carboxylatomethyl)-10-(carboxymethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34N4O9.Ca/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31;/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLKDXFGQNCFQW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)O)C(CO)C(CO)O)CC(=O)[O-])CC(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32CaN4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00934356
Record name Calcium 2,2'-[7-(carboxymethyl)-10-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4-diyl]diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00934356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151878-23-8
Record name Calcium 2,2'-[7-(carboxymethyl)-10-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4-diyl]diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00934356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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